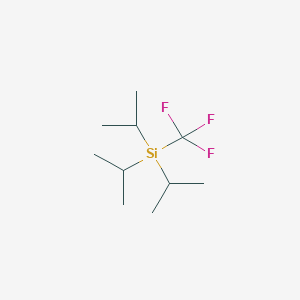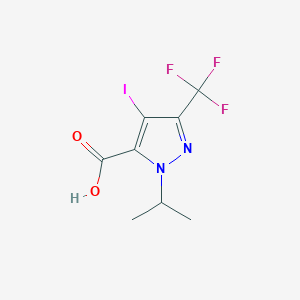
4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an iodine atom, an isopropyl group, and a trifluoromethyl group attached to the pyrazole ring. It is used as a building block in various chemical syntheses and has applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl halide.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrazole-5-carboxylic acid derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole
- 4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific position of the carboxylic acid group on the pyrazole ring. This positional isomerism can lead to different chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C8H8F3IN2O2 |
|---|---|
Poids moléculaire |
348.06 g/mol |
Nom IUPAC |
4-iodo-2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8F3IN2O2/c1-3(2)14-5(7(15)16)4(12)6(13-14)8(9,10)11/h3H,1-2H3,(H,15,16) |
Clé InChI |
LODHTHUAKJGJFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=C(C(=N1)C(F)(F)F)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)

![(R)-1-(1-Benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13428338.png)


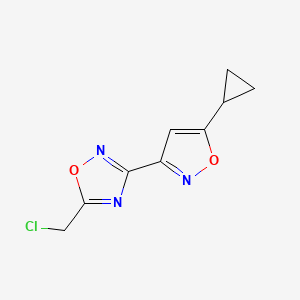
![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)
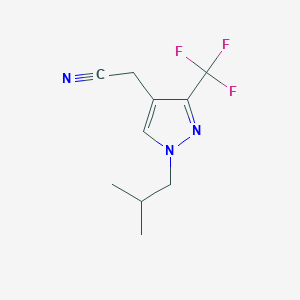
![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
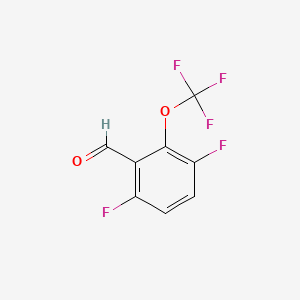

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13428386.png)
![manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride](/img/structure/B13428387.png)
